![molecular formula C14H17NO4S B2984059 Methyl 4-(cyclohexylthio)-3-nitrobenzoate CAS No. 340974-13-2](/img/structure/B2984059.png)
Methyl 4-(cyclohexylthio)-3-nitrobenzoate
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Overview
Description
“Methyl 4-(cyclohexylthio)-3-nitrobenzoate” is a complex organic compound. It likely contains a cyclohexane ring (a six-membered ring of carbon atoms) with a sulfur (thio) linkage to a methyl benzoate group, which is an ester commonly found in many natural and synthetic products .
Synthesis Analysis
While the exact synthesis process for this specific compound isn’t available, similar compounds often involve reactions like Friedel-Crafts alkylation for attaching the methyl group to the aromatic ring, and nucleophilic aromatic substitution for introducing the nitro group . The cyclohexylthio group could potentially be introduced through a nucleophilic substitution reaction .Scientific Research Applications
Sulfhydryl Group Detection
Aromatic disulfides, similar to Methyl 4-(cyclohexylthio)-3-nitrobenzoate, have been synthesized for the determination of sulfhydryl groups in biological materials, indicating its potential application in biochemistry for studying protein functionalities and enzymatic activities (Ellman, 1959).
Coordination Chemistry and Magnetic Properties
Studies on lanthanide coordination complexes involving ligands similar to Methyl 4-(cyclohexylthio)-3-nitrobenzoate have shown the synthesis of novel polymeric complexes. These complexes exhibit unique magnetic properties, such as antiferromagnetic behaviors and slow relaxation of magnetization, suggesting applications in materials science, particularly in magnetic materials and devices (Tian et al., 2013).
Synthetic Organic Chemistry
The compound has been implicated in studies involving the cleavage of C-S bonds in arylthiomethyl benzoates under alkaline conditions, leading to the synthesis of diaryl disulfides and derivatives of benzoic acid. This reflects its role in synthetic organic chemistry, particularly in the synthesis of complex organic molecules (El-Hegazy et al., 1994).
Molecular Interaction Studies
Molecular interaction studies, such as hydrogen bonding and non-covalent interactions in crystals of related nitrobenzoate compounds, indicate the relevance of Methyl 4-(cyclohexylthio)-3-nitrobenzoate in understanding molecular assembly and crystal engineering. These studies contribute to the development of novel materials with specific physical properties (Fu et al., 2012).
Nonlinear Optical Materials
Research on organic nonlinear optical materials involving derivatives of nitrobenzoic acid suggests potential applications of Methyl 4-(cyclohexylthio)-3-nitrobenzoate in the field of photonics and optoelectronics. Such compounds are studied for their optical, thermal, and mechanical properties, aiming to develop materials for applications in laser technology and optical data processing (Bharathi et al., 2016).
Mechanism of Action
properties
IUPAC Name |
methyl 4-cyclohexylsulfanyl-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c1-19-14(16)10-7-8-13(12(9-10)15(17)18)20-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZIJBUMOFZRNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)SC2CCCCC2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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